molecular formula C24H27N3O2 B10864967 5-ethyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide

5-ethyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide

Cat. No.: B10864967
M. Wt: 389.5 g/mol
InChI Key: PZSUWHAJKXGDFO-UHFFFAOYSA-N
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Description

5-ethyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid to yield the tricyclic indole structure . The process involves multiple steps, including the installation of side chains and elimination of masking groups to achieve the final product.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles is common to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

5-ethyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ethyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .

Properties

Molecular Formula

C24H27N3O2

Molecular Weight

389.5 g/mol

IUPAC Name

5-ethyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethylindole-2-carboxamide

InChI

InChI=1S/C24H27N3O2/c1-5-16-6-9-22-19(12-16)15(2)23(27(22)3)24(28)25-11-10-17-14-26-21-8-7-18(29-4)13-20(17)21/h6-9,12-14,26H,5,10-11H2,1-4H3,(H,25,28)

InChI Key

PZSUWHAJKXGDFO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(=C2C)C(=O)NCCC3=CNC4=C3C=C(C=C4)OC)C

Origin of Product

United States

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